1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Description
Properties
Molecular Formula |
C12H8F6O2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20) |
InChI Key |
SMNAVVZAQQUJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Perfluoroalkyl Sulfone Intermediates and Cyclopropanation
A patented method (EP0021382A1) describes a novel and efficient process for preparing cyclopropane carboxylic acid derivatives, including those with perfluoroalkyl substituents, which can be adapted for 1-[2,4-bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid:
- Step 1: Synthesis of perfluoroalkyl sulfones via addition of perfluoroalkanesulfinic acids to dienes.
- Step 2: Use of these sulfones as intermediates in cyclopropanation reactions with acrylic acid derivatives (e.g., dimethylacrylic acid esters).
- Step 3: Work-up and purification by extraction, drying, and vacuum distillation.
This method offers improved yields and purity compared to traditional aryl sulfone routes. The reaction typically uses polar aprotic solvents (e.g., methanol, ethanol, or aprotic polar solvents) or non-polar solvents like toluene or hexane, with temperatures maintained between -20°C and +20°C for optimal control.
| Parameter | Details |
|---|---|
| Solvents | Methanol, ethanol, toluene, hexane, chlorobenzene |
| Temperature range | -20°C to +20°C, preferably -10°C to 10°C |
| Pressure | Atmospheric |
| Work-up | Neutralization, extraction with diethyl ether, drying |
| Purification | Vacuum distillation |
| Yield | High, reproducible yields better than traditional methods |
This process is particularly advantageous for industrial scale due to its simplicity and reproducibility.
Hydrolysis of Nitrile Precursors
Another well-documented method involves the hydrolysis of nitrile intermediates to yield the target cyclopropanecarboxylic acid:
- Starting material: 1-(2,4-bis(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
- Hydrolysis conditions: Reflux with lithium hydroxide (LiOH) in aqueous medium for extended periods (e.g., 72 hours).
- Acidification: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.
- Extraction and purification: Organic extraction (e.g., ethyl acetate), washing with water and brine, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.
This two-stage process yields the acid with high purity and approximately 86% yield.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrolysis | LiOH, water, reflux, 72 h | Conversion of nitrile to acid |
| Acidification | HCl aqueous solution, room temperature | Precipitation of acid |
| Extraction | Ethyl acetate, washing with water and saturated NaCl | Isolation of organic layer |
| Drying & Concentration | MgSO4 drying, vacuum evaporation | Pure acid obtained |
| Yield | ~86% | High yield |
This method is robust and commonly used in laboratory-scale synthesis.
Alternative Cyclopropanation via Diazo and Sulfur Ylide Methods
Literature on related cyclopropanecarboxylic acids with aromatic substituents (e.g., 3,4-difluorophenyl analogues) provides insight into alternative synthetic routes that can be adapted:
- Cyclopropanation of acrylic acid esters using sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of bases like sodium hydride in DMSO.
- Asymmetric cyclopropanation using chiral catalysts (e.g., oxazaborolidine catalysts with borane complexes) to control stereochemistry.
- Subsequent hydrolysis or functional group transformations to yield the carboxylic acid.
While these methods are more complex, they offer stereochemical control and may be optimized for specific derivatives.
| Reaction Step | Reagents & Conditions | Comments |
|---|---|---|
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | Efficient ring closure |
| Asymmetric catalysis | Chiral oxazaborolidine catalyst, borane dimethylsulfide | Enantioselective synthesis |
| Hydrolysis | Acid or base hydrolysis | Conversion to carboxylic acid |
These approaches are more common in research settings aiming for enantiomerically pure products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Perfluoroalkyl sulfone route | Perfluoroalkanesulfinic acid, dienes, polar/aprotic solvents, 0 to 20°C | High purity, reproducible yields | High | Industrial applicability |
| Nitrile hydrolysis | 1-(2,4-bis(trifluoromethyl)phenyl)cyclopropanecarbonitrile, LiOH, reflux, acidification | Straightforward, robust | ~86 | Common lab-scale method |
| Sulfur ylide cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO | Stereochemical control possible | Variable | More complex, research focus |
| Asymmetric catalysis | Chiral catalysts, borane complexes | Enantioselective synthesis | Variable | Specialized for chiral acids |
Research Findings and Practical Considerations
- The use of perfluoroalkyl sulfones as intermediates significantly improves yield and purity compared to traditional aryl sulfone methods, which often suffer from moderate and inconsistent yields.
- Hydrolysis of nitrile intermediates is a reliable and scalable method, with reaction times typically around 72 hours under reflux with lithium hydroxide, followed by acidification and extraction.
- Solvent choice is critical: polar aprotic solvents and alcohols facilitate the cyclopropanation steps, while non-polar solvents are preferred for extraction and purification.
- Temperature control between -20°C and +20°C is essential during cyclopropanation to avoid side reactions and ensure high stereoselectivity.
- Alternative methods involving sulfur ylides and asymmetric catalysis provide routes for stereoselective synthesis but require more specialized reagents and conditions.
Chemical Reactions Analysis
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Pharmaceutical Applications
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid has been studied for its potential in drug development. Its structural characteristics enable it to interact with biological systems effectively.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry to enhance thermal stability and chemical resistance of polymers .
- Nanocomposite Development : Its incorporation into nanocomposite materials has shown improved mechanical properties and thermal stability, making it suitable for high-performance applications .
Cosmetic Formulations
In the cosmetic industry, this compound is being explored for its potential benefits in skin care products.
- Stabilizing Agent : The compound acts as a stabilizer in emulsions, enhancing the shelf life and efficacy of cosmetic products .
- Skin Conditioning : Preliminary studies suggest that formulations containing this compound may provide moisturizing effects and improve skin texture due to its unique chemical interactions with skin lipids .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory markers | |
| Anticancer | Reduced proliferation in cancer cells | |
| Skin conditioning | Improved hydration and texture |
Table 2: Material Properties
| Property | Value/Description | Reference |
|---|---|---|
| Thermal Stability | Enhanced when used in polymers | |
| Mechanical Strength | Improved in nanocomposites |
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of derivatives of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Case Study 2: Cosmetic Formulation Development
A formulation study evaluated the incorporation of this compound into a moisturizing cream. Results indicated enhanced stability and improved sensory attributes compared to control formulations without the compound.
Mechanism of Action
The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2,4-bis(trifluoromethyl) substitution distinguishes this compound from structurally related analogs:
- 1-(3-Trifluoromethylphenyl)cyclopropanecarboxylic acid (CAS 104173-41-3) and 1-(4-Trifluoromethylphenyl)cyclopropanecarboxylic acid (CAS 886366-13-8) have single –CF₃ groups at meta or para positions, respectively. The dual –CF₃ groups in the target compound likely increase steric bulk and electron-withdrawing effects, altering reactivity and binding affinity .
Pharmacological Activity
- Antimicrobial and Anti-inflammatory Activity: Cyclopropane dicarboxylic acid derivatives (e.g., 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane) show antimicrobial properties. The trifluoromethyl groups in the target compound may enhance these activities by improving membrane permeability .
- Enzyme Inhibition : Compounds like trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid (compound 9f) inhibit enzymes such as O-acetylserine sulfhydrylase. The target compound’s –CF₃ groups could increase binding affinity to hydrophobic enzyme pockets .
Metabolic Stability
Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-dependent pathways to γ-hydroxybutyric acid. The –CF₃ groups in the target compound may slow metabolism compared to non-fluorinated analogs (e.g., cyclopropanecarboxylate carnitine), as fluorination often reduces enzymatic degradation .
Physicochemical Properties
Key data for comparison (derived from analogs in –13):
*Estimated based on trifluoromethyl group contributions.
Biological Activity
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.16 g/mol. Its structure includes a cyclopropane ring substituted with trifluoromethyl groups, contributing to its lipophilicity and potential pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that cyclopropanecarboxylic acids can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Ascorbic Acid | 127.39 | |
| Other Cyclopropanecarboxylic Acids | Varies |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels compared to untreated controls.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. Specifically, it may interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response genes.
Figure 1: Proposed Mechanism of Action
- Nrf2 Activation: The compound may enhance the transcriptional activity of Nrf2, leading to increased expression of antioxidant enzymes.
- Cytokine Suppression: By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory cytokines.
Pharmacokinetics
Studies on the pharmacokinetic profile of similar compounds indicate moderate bioavailability and favorable distribution characteristics. The lipophilic nature due to trifluoromethyl substitutions may enhance membrane permeability.
Q & A
Q. What are the recommended synthetic routes for 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition between a substituted vinyl precursor and a carbene source. Key considerations include:
- Catalyst Selection : Transition metal catalysts (e.g., Rh(II) or Cu(I)) enhance stereochemical control, particularly for the strained cyclopropane ring.
- Substituent Effects : The electron-withdrawing trifluoromethyl groups (CF₃) increase ring strain but stabilize intermediates via inductive effects. Use anhydrous conditions to avoid hydrolysis of intermediates.
- Purification : Recrystallization from ethanol or acetonitrile is recommended, as analogs like 1-(4-methylphenyl)cyclopropanecarboxylic acid exhibit high melting points (110–114°C), suggesting similar thermal stability .
- Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal solvents and temperatures, as demonstrated in ICReDD’s workflow for reducing trial-and-error experimentation .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and cyclopropane protons (δ 1.5–2.5 ppm).
- ¹⁹F NMR : Resolve trifluoromethyl groups (δ -60 to -65 ppm, split due to coupling with adjacent substituents).
- ¹³C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and cyclopropane carbons (δ 15–25 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity, leveraging retention times from analogs like 1-(4-chlorophenyl)cyclopropanecarboxylic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₀F₆O₂: 324.07 g/mol) and fragmentation patterns.
Q. How does the electronic nature of the 2,4-bis(trifluoromethyl)phenyl substituent influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ groups reduce electron density on the cyclopropane ring, increasing susceptibility to nucleophilic attack.
- Steric Hindrance : The bulky substituents may slow reactions at the carboxylic acid group.
- Experimental Validation : Compare reactivity with less electron-deficient analogs (e.g., 1-phenylcyclopropanecarboxylic acid) via kinetic studies under controlled pH and temperature .
Advanced Research Questions
Q. How can computational chemistry methods predict the stability and regioselectivity of reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or decarboxylation pathways. For example, model the transition state of acid-catalyzed hydrolysis.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior.
- Validation : Cross-reference computational results with experimental data (e.g., NMR kinetics, X-ray crystallography). ICReDD’s integrated computational-experimental workflow is a proven framework for such validation .
Q. What strategies resolve discrepancies between theoretical and experimental data in cyclopropane ring stability studies?
Methodological Answer:
- Systematic Parameter Variation : Adjust computational models (e.g., solvent dielectric constant, basis sets) to match observed melting points or decomposition temperatures.
- High-Throughput Screening (HTS) : Test stability under varying pH (1–14), temperatures (25–100°C), and oxidizing/reducing conditions. Use HPLC to monitor degradation products.
- Contradiction Analysis : If DFT predicts higher stability than observed, consider overlooked steric effects or side reactions (e.g., photodegradation) .
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery contexts?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing CF₃ with Cl or CH₃) and compare bioactivity.
- Docking Simulations : Model interactions with target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock Vina.
- In Vitro Assays : Measure inhibitory concentrations (IC₅₀) in cell lines, referencing protocols for structurally related anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
